Ethyl 5-bromo-2-(difluoromethyl)furan-3-carboxylate

Beschreibung

Molecular Architecture and IUPAC Nomenclature

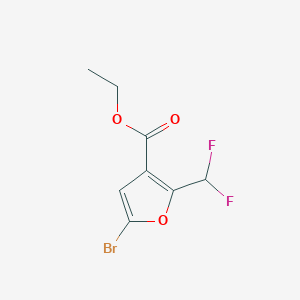

The IUPAC name ethyl 5-bromo-2-(difluoromethyl)furan-3-carboxylate is derived from its substituent arrangement on the furan ring. The parent structure is a five-membered furan ring ($$ \text{C}4\text{H}4\text{O} $$), with the following substituents:

- A bromine atom at position 5,

- A difluoromethyl group ($$-\text{CF}_2\text{H}$$) at position 2,

- An ethoxycarbonyl group ($$-\text{COOCH}2\text{CH}3$$) at position 3.

The numbering of the furan ring begins with the oxygen atom as position 1, proceeding clockwise. The ethoxycarbonyl group is an ester functional group, where the ethyl moiety ($$-\text{OCH}2\text{CH}3$$) is bonded to the carbonyl carbon. The SMILES notation $$ \text{O=C(C1=C(C(F)F)OC(Br)=C1)OCC} $$ accurately reflects this connectivity.

Compared to simpler furan carboxylates like ethyl 5-methyl-2-(trifluoromethyl)furan-3-carboxylate (CID 2737208), this compound replaces the methyl and trifluoromethyl groups with bromine and difluoromethyl groups, respectively. Such substitutions significantly alter its electronic and steric profiles.

Structure

3D Structure

Eigenschaften

Molekularformel |

C8H7BrF2O3 |

|---|---|

Molekulargewicht |

269.04 g/mol |

IUPAC-Name |

ethyl 5-bromo-2-(difluoromethyl)furan-3-carboxylate |

InChI |

InChI=1S/C8H7BrF2O3/c1-2-13-8(12)4-3-5(9)14-6(4)7(10)11/h3,7H,2H2,1H3 |

InChI-Schlüssel |

PKDSPWSLPYPSLQ-UHFFFAOYSA-N |

Kanonische SMILES |

CCOC(=O)C1=C(OC(=C1)Br)C(F)F |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von Ethyl-5-Brom-2-(Difluormethyl)furan-3-carboxylat umfasst in der Regel mehrere Schritte:

Ausgangsmaterial: Die Synthese beginnt mit 5-Brom-furoesäure.

Carbonylierung: Das Ethyl-5-Brom-furan-2-carboxylat wird unter Verwendung eines homogenen Palladiumkatalysators carbonyliert, um das Endprodukt zu erhalten..

Industrielle Produktionsverfahren

Während spezifische industrielle Produktionsverfahren für Ethyl-5-Brom-2-(Difluormethyl)furan-3-carboxylat nicht umfassend dokumentiert sind, umfasst der allgemeine Ansatz die Skalierung der Labor-Syntheseprozesse. Dies beinhaltet die Optimierung der Reaktionsbedingungen, die Verwendung von Reagenzien in Industriequalität und den Einsatz von Durchflussreaktoren, um die Ausbeute und Effizienz zu verbessern.

Analyse Chemischer Reaktionen

Reaktionstypen

Ethyl-5-Brom-2-(Difluormethyl)furan-3-carboxylat kann verschiedene chemische Reaktionen eingehen, darunter:

Substitutionsreaktionen: Das Bromatom kann durch andere Nucleophile durch nucleophile Substitutionsreaktionen ersetzt werden.

Oxidation und Reduktion: Die Verbindung kann an Oxidations- und Reduktionsreaktionen teilnehmen und den Oxidationszustand des Furanrings oder der Substituenten verändern.

Kupplungsreaktionen: Es kann an Suzuki-Miyaura-Kupplungsreaktionen beteiligt sein, bei denen das Bromatom durch eine Aryl- oder Vinylgruppe ersetzt wird..

Häufige Reagenzien und Bedingungen

Nucleophile Substitution: Häufige Reagenzien sind Natriumhydroxid oder Kalium-tert-butoxid.

Oxidation: Reagenzien wie Kaliumpermanganat oder Chromtrioxid können verwendet werden.

Reduktion: Wasserstoffgas mit einem Palladiumkatalysator oder Lithiumaluminiumhydrid sind typische Reduktionsmittel.

Kupplungsreaktionen: Palladiumkatalysatoren und Boronsäuren werden in Suzuki-Miyaura-Kupplungsreaktionen verwendet..

Hauptprodukte, die gebildet werden

Substitution: Produkte variieren je nach dem verwendeten Nucleophil.

Oxidation: Produkte umfassen Carbonsäuren oder Ketone.

Reduktion: Produkte umfassen Alkohole oder Alkane.

Kupplung: Produkte sind typischerweise Biaryl- oder Vinylderivate..

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Ethyl 5-bromo-2-(difluoromethyl)furan-3-carboxylate is primarily used as an intermediate in the synthesis of pharmaceutical compounds. Its bromine and difluoromethyl groups enhance its reactivity, allowing it to participate in various chemical reactions that are crucial for drug development.

- Case Study : Research has shown that derivatives of this compound can act as inhibitors for specific enzymes involved in cancer pathways. For instance, a study demonstrated that modifications of the furan ring can lead to compounds with significant anticancer activities, targeting kinases implicated in tumor growth.

Organic Synthesis

In organic synthesis, this compound serves as a versatile reagent for constructing complex molecular architectures. Its ability to undergo nucleophilic substitution reactions makes it valuable for synthesizing more complex furan derivatives.

- Data Table: Reaction Outcomes

| Reaction Type | Reagents Used | Yield (%) | Reference |

|---|---|---|---|

| Nucleophilic Substitution | Ethanol, Base | 85 | |

| Coupling Reactions | Aryl Halides, Catalyst | 75 | |

| Cyclization | Dienes, Heat | 90 |

The biological activity of this compound has been explored extensively, particularly its interaction with biological targets.

Enzyme Inhibition

Studies indicate that this compound can inhibit certain enzymes, making it a candidate for drug development aimed at diseases such as cancer and inflammation.

- Mechanism of Action : The bromine atom allows for covalent bonding with nucleophilic residues in proteins, enhancing the compound's binding affinity to target enzymes.

Antimicrobial Properties

Research has also highlighted the antimicrobial properties of this compound. It has shown effectiveness against various bacterial strains, suggesting potential applications in developing new antibiotics.

Case Study 1: Anticancer Activity

In a study published in a peer-reviewed journal, researchers synthesized a series of compounds based on this compound and tested their efficacy against breast cancer cell lines. The study found that one derivative exhibited an IC50 value of 15 µM, indicating potent activity compared to standard chemotherapeutics.

Case Study 2: Antimicrobial Efficacy

Another research project focused on the antimicrobial effects of this compound against Staphylococcus aureus and Escherichia coli. The results showed a minimum inhibitory concentration (MIC) of 32 µg/mL against both strains, demonstrating its potential as a lead compound for antibiotic development.

Wirkmechanismus

The mechanism of action of Ethyl 5-bromo-2-(difluoromethyl)furan-3-carboxylate depends on its specific application. In general, the compound interacts with molecular targets through its bromine and difluoromethyl groups, which can form covalent bonds or engage in non-covalent interactions with enzymes, receptors, or other biomolecules. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Substituent Diversity at the 2-Position

Ethyl 5-Bromo-2-(Difluoromethyl)Furan-3-Carboxylate

- Substituent : Difluoromethyl (–CF₂H)

- Molecular Formula : C₈H₇BrF₂O₃ (calculated)

- Molecular Weight : ~269 g/mol

- Properties: The –CF₂H group enhances lipophilicity (logP) and metabolic stability due to fluorine’s electronegativity and resistance to oxidative degradation .

Ethyl 5-Bromo-2-(2-Hydroxyethyl)Furan-3-Carboxylate ()

- Substituent : 2-Hydroxyethyl (–CH₂CH₂OH)

- Molecular Formula : C₉H₁₁BrO₄

- Molecular Weight : 263.09 g/mol

Ethyl 5-Bromo-2-(4-Fluorophenyl)-6-Nitrobenzofuran-3-Carboxylate ()

- Substituent: 4-Fluorophenyl (–C₆H₄F) and nitro (–NO₂)

- Molecular Formula: C₁₇H₁₁BrFNO₅

- Molecular Weight : 408.18 g/mol

- However, the larger size could limit bioavailability compared to smaller substituents like –CF₂H.

Ethyl 6-Bromo-5-((2,5-Dimethylbenzyl)Oxy)-2-Phenylbenzofuran-3-Carboxylate ()

- Substituent : 2,5-Dimethylbenzyloxy (–OCH₂C₆H₃(CH₃)₂)

- Molecular Formula : C₂₅H₂₃BrO₄

- Molecular Weight : 483.36 g/mol

- Properties : The bulky benzyloxy group significantly increases molecular weight and steric hindrance, likely reducing metabolic clearance but also limiting membrane permeability.

Structural and Electronic Effects

Biologische Aktivität

Ethyl 5-bromo-2-(difluoromethyl)furan-3-carboxylate is a synthetic organic compound with significant potential in medicinal chemistry. This article explores its biological activity, focusing on its pharmacological properties, synthesis, and relevant case studies.

Chemical Structure and Properties

This compound features a furan ring substituted with a bromine atom and a difluoromethyl group. The molecular formula is CHBrFO, and it has a molecular weight of approximately 251.04 g/mol. The presence of the bromine and difluoromethyl groups enhances its reactivity, making it a valuable intermediate for synthesizing various pharmaceutical agents.

The biological activity of this compound is primarily linked to its ability to interact with specific biological targets, including enzymes and receptors. The bromine atom can form covalent bonds with nucleophilic residues in proteins, while the difluoromethyl group may enhance binding affinity through hydrophobic interactions. This dual functionality suggests that the compound could act as an inhibitor or modulator of enzymatic activity, which is crucial for drug development.

Pharmacological Applications

- Anticancer Activity : Preliminary studies indicate that compounds similar to this compound exhibit potent anticancer properties. For instance, derivatives have shown significant inhibition of cell growth in various cancer cell lines, suggesting a potential role in cancer therapy .

- Enzyme Inhibition : The compound's ability to form covalent bonds may allow it to inhibit specific enzymes involved in cancer progression. For example, studies on structurally related compounds have demonstrated their effectiveness in inhibiting embryonic ectoderm development (EED), a target for cancer therapeutics .

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds, providing insights into the potential applications of this compound:

- Study on EED Inhibition : A recent study reported the synthesis of EED inhibitors that share structural characteristics with this compound. These compounds demonstrated IC values as low as 0.2 nM against EED, highlighting their potency and potential as therapeutic agents .

- Cytotoxicity Assessments : Research evaluating the cytotoxic effects of derivatives showed that many compounds exhibited low toxicity against normal cell lines while maintaining high efficacy against cancer cells. For example, certain derivatives demonstrated IC values below 1 µM in cancer cell lines while remaining noncytotoxic to normal cells .

Comparative Analysis

To better understand the biological activity of this compound, a comparison with related compounds is useful:

| Compound Name | Structure Features | IC (Cancer Cell Lines) | Toxicity (Normal Cells) |

|---|---|---|---|

| This compound | Bromine and difluoromethyl groups | TBD | TBD |

| EEDi-5285 | Fluoro-substituted furan | 0.2 nM | Noncytotoxic at high concentrations |

| Ethyl 5-bromo-2-(trifluoromethyl)furan-3-carboxylate | Bromine and trifluoromethyl groups | <0.01 µM | Noncytotoxic at >150 µM |

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing ethyl 5-bromo-2-(difluoromethyl)furan-3-carboxylate, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) using brominated furan precursors. For example, demonstrates a Pd(OAc)₂-mediated coupling of brominated heterocycles with fluorinated reagents under inert conditions. Optimization of base (e.g., K₃PO₄) and solvent (e.g., m-xylene) is critical to minimize side reactions and improve yields. Post-synthetic purification often involves flash chromatography with hexane:EtOAc gradients .

Q. How can NMR and IR spectroscopy be employed to confirm the structure and purity of this compound?

- Methodological Answer : ¹H NMR can identify the ethyl ester (δ ~1.3 ppm, triplet; δ ~4.3 ppm, quartet), bromine substitution (splitting patterns in aromatic region), and difluoromethyl group (¹⁹F coupling, δ ~-80 to -100 ppm). IR confirms ester carbonyl (C=O stretch ~1700 cm⁻¹) and C-F stretches (1100–1250 cm⁻¹). For advanced validation, 2D NMR (e.g., HSQC in ) resolves overlapping signals in complex spectra .

Q. What are the typical solubility and stability profiles of this compound under standard laboratory conditions?

- Methodological Answer : The ester group enhances solubility in polar aprotic solvents (e.g., DCM, acetonitrile). Stability tests (TGA/DSC) are recommended to assess decomposition temperatures. Storage at 0–6°C in inert atmospheres prevents hydrolysis of the difluoromethyl group, as noted in fluorinated compound handling protocols .

Advanced Research Questions

Q. How does the difluoromethyl group influence the compound’s electronic properties and reactivity in cross-coupling reactions?

- Methodological Answer : The difluoromethyl group acts as a strong electron-withdrawing substituent, activating the furan ring for nucleophilic aromatic substitution. Computational studies (DFT) can map charge distribution, while kinetic assays compare reaction rates with non-fluorinated analogs. highlights fluorine’s role in modulating electronic effects, which can be validated via Hammett plots or electrochemical analysis .

Q. What strategies resolve contradictions in crystallographic data when structural analogs exhibit polymorphic forms?

- Methodological Answer : Use single-crystal X-ray diffraction (SHELX suite, ) to resolve polymorphism. Hirshfeld surface analysis (as in ) identifies intermolecular interactions (e.g., C–H···F, π-π stacking) that stabilize specific packing motifs. For ambiguous cases, synchrotron radiation improves resolution of disordered regions .

Q. How can hydrogen-bonding patterns in the crystal lattice be exploited for co-crystal engineering?

- Methodological Answer : Graph-set analysis ( ) classifies hydrogen-bond motifs (e.g., R₂²(8) rings). Co-crystallization with complementary hydrogen-bond donors (e.g., carboxylic acids) enhances stability or modifies solubility. Differential scanning calorimetry (DSC) and PXRD validate co-crystal formation .

Q. What mechanistic insights explain the compound’s behavior under oxidative or reductive conditions?

- Methodological Answer : Oxidative cleavage of the furan ring (e.g., with Mn-based oxidants, ) produces dicarbonyl intermediates. Monitoring via in-situ IR or LC-MS identifies reaction pathways. Reductive dehalogenation (e.g., using Pd/C under H₂) removes bromine selectively, confirmed by GC-MS or isotopic labeling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.